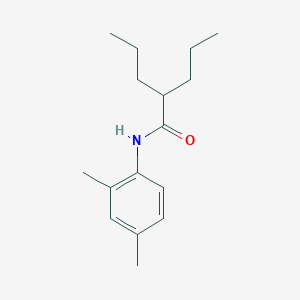
3-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-methylbenzamide (MMB) is a synthetic compound that has gained attention in the scientific community for its potential pharmacological properties. MMB is a benzamide derivative that has been synthesized through various methods, including the use of palladium-catalyzed coupling reactions.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. In one study, 3-methoxy-N-methylbenzamide was shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the inflammatory response. By inhibiting PDE4, 3-methoxy-N-methylbenzamide was able to reduce inflammation in a mouse model of arthritis.
Biochemical and Physiological Effects
3-methoxy-N-methylbenzamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, 3-methoxy-N-methylbenzamide has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methoxy-N-methylbenzamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a potentially useful tool for studying the mechanisms of various diseases. However, one limitation of using 3-methoxy-N-methylbenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 3-methoxy-N-methylbenzamide, including its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-methoxy-N-methylbenzamide and its potential side effects. Finally, the development of new synthesis methods for 3-methoxy-N-methylbenzamide may allow for the production of larger quantities of the compound, making it more accessible for future research.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-methylbenzamide involves the use of various methods, including palladium-catalyzed coupling reactions. In one study, 3-methoxy-N-methylbenzamide was synthesized through the coupling of 3-methoxyaniline and methyl 3-bromobenzoate using palladium acetate and triphenylphosphine as catalysts. The reaction was performed in the presence of potassium carbonate and dimethylformamide as a solvent. The resulting 3-methoxy-N-methylbenzamide compound was purified using column chromatography, resulting in a yield of 68%.
Applications De Recherche Scientifique
3-methoxy-N-methylbenzamide has been studied for its potential pharmacological properties, including its ability to inhibit the growth of cancer cells. In one study, 3-methoxy-N-methylbenzamide was shown to inhibit the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, 3-methoxy-N-methylbenzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
3-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(11)7-4-3-5-8(6-7)12-2/h3-6H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUZSRZQGYWQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356212 |
Source


|
| Record name | 3-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35129-32-9 |
Source


|
| Record name | 3-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)

![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)







![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)

